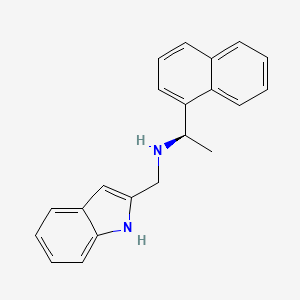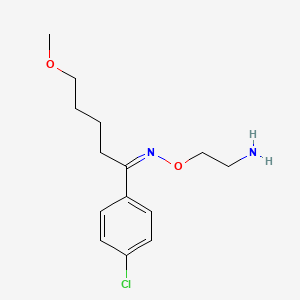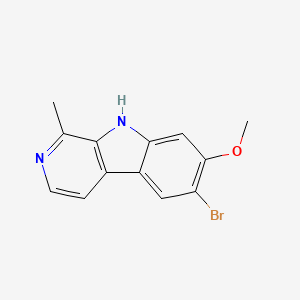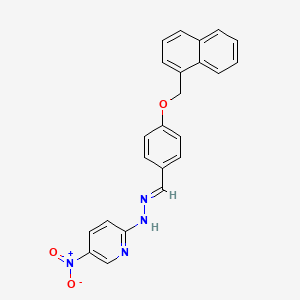
Calindol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calindol is a chemical compound known for its role as a calcimimetic agent. It is a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis in the body . The compound is often used in scientific research to study the properties and distribution of CaSR in various cell types and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calindol can be synthesized through a multi-step process involving the reaction of indole derivatives with naphthyl ethylamine. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product . The synthetic route includes the following steps:
Formation of Indole Derivative: The initial step involves the preparation of an indole derivative through a series of reactions, including nitration, reduction, and cyclization.
Reaction with Naphthyl Ethylamine: The indole derivative is then reacted with naphthyl ethylamine in the presence of a suitable catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Calindol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may alter its biological activity.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially affecting its interaction with CaSR.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives, each with unique chemical and biological properties.
Scientific Research Applications
Calindol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the properties and behavior of CaSR.
Biology: Helps in understanding the role of CaSR in cellular processes such as proliferation and differentiation.
Medicine: Investigated for its potential therapeutic applications in conditions related to calcium homeostasis, such as hyperparathyroidism.
Industry: Utilized in the development of new drugs and diagnostic tools targeting CaSR
Mechanism of Action
Calindol exerts its effects by binding to the calcium-sensing receptor (CaSR) and acting as a positive allosteric modulator. This binding increases the sensitivity of CaSR to extracellular calcium ions, leading to the activation of downstream signaling pathways. The primary molecular targets include phosphatidylinositol-specific phospholipase C, which triggers the release of intracellular calcium stores and subsequent cellular responses .
Comparison with Similar Compounds
Calindol is compared with other calcimimetic agents such as:
Cinacalcet: Another calcimimetic that also targets CaSR but has a different chemical structure and pharmacokinetic profile.
Calhex 231: A negative allosteric modulator of CaSR, used to study the inhibitory effects on CaSR activity.
NPS 2143: A calcilytic agent that acts as an antagonist of CaSR, providing insights into the receptor’s inhibitory mechanisms .
This compound is unique due to its high potency and selectivity as a positive allosteric modulator of CaSR, making it a valuable tool in both basic and applied research .
Properties
Molecular Formula |
C21H20N2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine |
InChI |
InChI=1S/C21H20N2/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18/h2-13,15,22-23H,14H2,1H3/t15-/m1/s1 |
InChI Key |
JLPWXRZETODYFC-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3 |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3 |
Synonyms |
(R)-2-(1-(1-naphthyl)ethyl-aminom-ethyl)indole calindol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-[(E)-[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B1242748.png)


